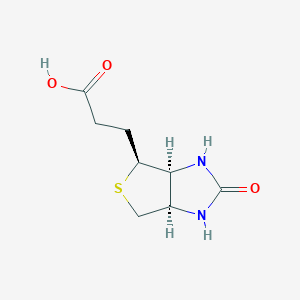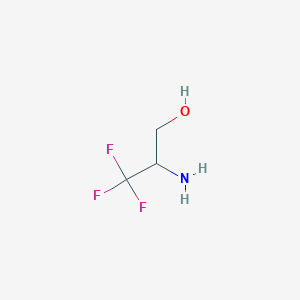
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine belongs to a category of compounds that have been synthesized for various biochemical and medicinal chemistry studies. These compounds are often evaluated for their selective inhibition properties against enzymes such as cyclooxygenases (Friesen et al., 1998).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with ynals and sodium benzenesulfinates, demonstrating effective strategies for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui et al., 2018). Modified syntheses have also been developed to improve efficiency and environmental impact, such as the synthesis of related compounds using green metrics evaluation (Gilbile et al., 2017).
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using various spectroscopy methods and crystallography. For instance, compounds in the pyridine series demonstrate varying molecular conformations and hydrogen bonding patterns, affecting their chemical reactivity and physical properties (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve cyclooxygenase inhibition, highlighting their pharmaceutical relevance. The specific substitutions on the pyridine core, such as methylsulfonyl groups, significantly influence their biological activity and chemical reactivity (Friesen et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility and stability, of these compounds are crucial for their practical applications. Studies like those conducted by Mohammadi et al. (2020) offer insights into the effects of different substituents on the physical characteristics of related pyridine compounds (Mohammadi et al., 2020).
科学的研究の応用
PKCtheta Inhibition
Research into compounds with a pyridine core, similar to the specified compound, has identified their role as inhibitors of Protein Kinase C theta (PKCtheta). These studies have explored variations in the water-solubilizing group on the phenyl ring at C-5, highlighting their potential in drug development for targeting specific protein interactions. This has implications for therapies in immune disorders and cancer where PKCtheta plays a critical role (Joan Subrath et al., 2009).
Spin-Crossover and Phase Changes in Iron(II) Complexes
The study of iron(II) complexes, incorporating elements similar to the specified compound, has revealed interesting properties such as spin-crossover and crystallographic phase changes. These complexes show transitions between high-spin and low-spin states, influenced by the substitution on the pyridine ring, demonstrating potential applications in molecular electronics and spintronic devices (L. J. K. Cook et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of derivatives related to the specified compound have been extensively studied, showcasing its versatility in forming various heterocyclic structures. Such studies provide a foundation for developing new chemical entities with potential applications in drug discovery, highlighting the compound's utility as a building block in organic synthesis (Ivana Bradiaková et al., 2009).
Molecular Conformations and Hydrogen Bonding
Research into closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural motifs with the specified compound, has provided insights into molecular conformations and hydrogen bonding. This has implications for the design of molecules with specific physical and chemical properties, useful in pharmaceuticals and material science (B. K. Sagar et al., 2017).
Antiprotozoal Agents
Derivatives of the specified compound have shown promise as antiprotozoal agents, particularly against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underlines the potential for developing new treatments for protozoal infections, leveraging the unique structural features of these compounds (M. Ismail et al., 2004).
特性
IUPAC Name |
2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFDOQQTRIBLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

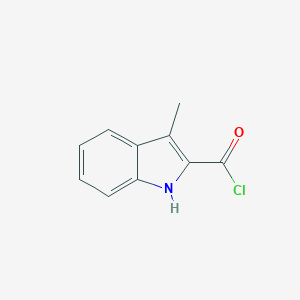
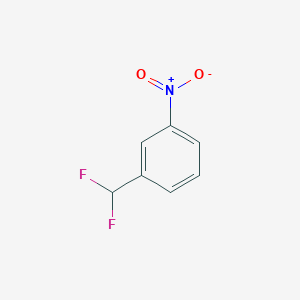
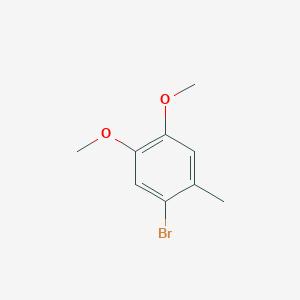
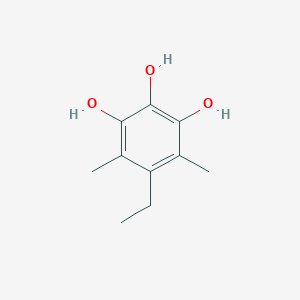
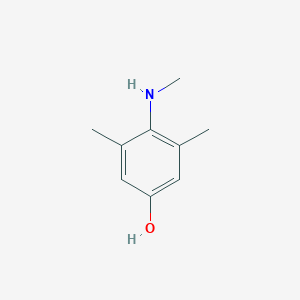
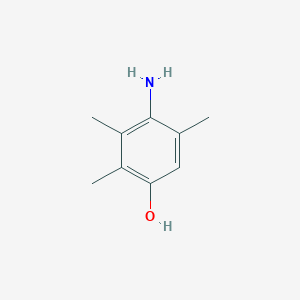
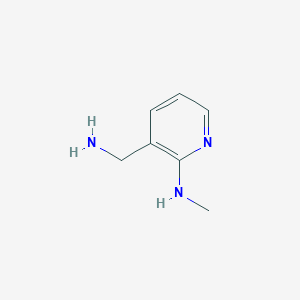

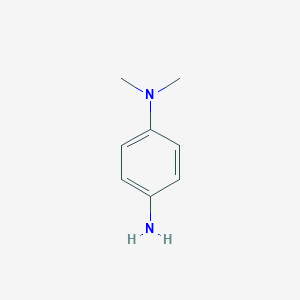
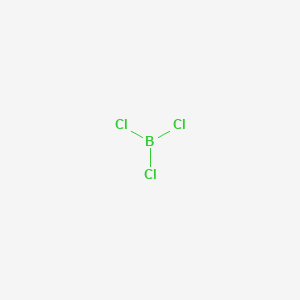
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
